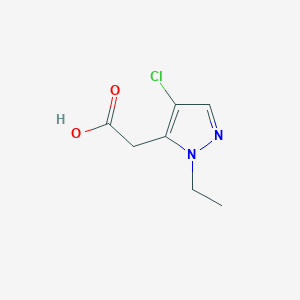

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

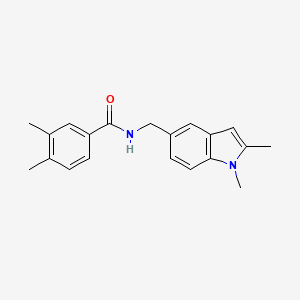

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is also known as CEPA and is a derivative of pyrazole.

Applications De Recherche Scientifique

Fluorescent Sensors for Metal Ions

One notable application of pyrazoline derivatives, closely related to 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid, is in the development of selective fluorescent sensors for metal ions. For instance, a novel pyrazoline derivative has been synthesized for the determination of Zn2+ ions, exhibiting high selectivity and sensitivity, forming a 1:1 complex with Zn2+ and showing fluorescent enhancement in the presence of Zn2+ ions over other metal ions (Gong et al., 2011).

Synthesis and Biological Evaluation

Another research direction involves the synthesis and biological evaluation of pyrazole derivatives. A study synthesized a series of oxadiazole derivatives containing the indole moiety bearing tetrazole, demonstrating their antimicrobial activity. This showcases the potential of pyrazole derivatives in contributing to new antimicrobial agents (Muralikrishna et al., 2014).

Anticancer Properties

The anticancer properties of pyrazole derivatives have also been a significant area of interest. One study focused on the synthesis, characterization, and evaluation of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives, derived from pyrazole, showing superior antiproliferative activities in vitro compared to the anticancer agent paclitaxel (Jose, 2017).

Heterocyclic Chemistry

Furthermore, the synthesis of new heterocyclic compounds through condensation reactions involving pyrazole derivatives highlights the vast potential in creating novel compounds with varying biological and chemical properties. An example includes the efficient synthesis of pyrazolo[3,4-b]pyridine products, showcasing the versatility of pyrazole derivatives in heterocyclic chemistry (Ghaedi et al., 2015).

Corrosion Inhibition

Pyrazoline derivatives have also been explored as corrosion inhibitors for metals in acidic media. Research demonstrates that certain pyrazoline derivatives effectively inhibit corrosion, offering a promising avenue for protective coating developments in industrial applications (Lgaz et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Biochemical Pathways

For example, indole derivatives have been reported to affect pathways related to antiviral, anti-inflammatory, and anticancer activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Propriétés

IUPAC Name |

2-(4-chloro-2-ethylpyrazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-2-10-6(3-7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKWUXFHEBFXOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(2-furylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B2802301.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2802303.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide](/img/structure/B2802306.png)

![7-(2-methoxyphenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2802313.png)

![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate](/img/structure/B2802316.png)

![Cyclohex-3-en-1-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2802317.png)

![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2802319.png)

![1-(2,5-Dimethylphenyl)-4-[3-(3-phenylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B2802320.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2802322.png)